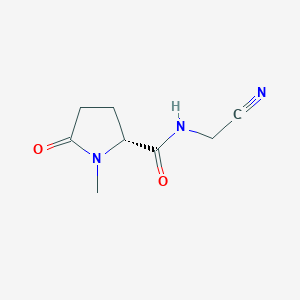![molecular formula C20H20N4O2 B2836824 2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-06-2](/img/structure/B2836824.png)
2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Researchers have developed new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, leveraging compounds like 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine. These synthetic pathways involve reactions with various acetal and hydrazonoyl halides, leading to the formation of complex pyrimidine structures with potential applications in medicinal chemistry and material science. The newly synthesized compounds' structures are confirmed through chemical and spectroscopic evidence, indicating a promising approach for generating novel heterocyclic systems with specific functionalities (Hassneen & Abdallah, 2003).
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics
The compound has been utilized in the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation. This innovative approach has facilitated the rapid synthesis of compounds with insecticidal and antibacterial potential, demonstrating the utility of such chemical entities in developing new agrochemicals and antibiotics. The synthesized compounds exhibit promising biological activities, underscoring the importance of novel synthetic methodologies in accelerating the discovery of potential therapeutic agents (Deohate & Palaspagar, 2020).
Catalytic Synthesis of Pyrrolo[2,3-d]Pyrimidine Derivatives
Another research application involves the catalytic synthesis of pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, showcasing the versatility of dimethylamino-containing compounds in facilitating efficient synthetic transformations. The use of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst under solvent-free conditions highlights an eco-friendly and highly effective method for constructing complex molecules with potential pharmacological applications (Khashi, Davoodnia, & Chamani, 2014).
Synthesis and Antimicrobial Activity
The compound's framework has also been explored in the synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, demonstrating significant antibacterial activity. This synthesis pathway opens avenues for developing novel antimicrobial agents to combat resistant bacterial strains, highlighting the compound's utility in addressing critical public health challenges (Narayana, Rao, & Rao, 2009).
Eigenschaften
IUPAC Name |
5-[3-(dimethylamino)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-22(2)15-7-5-6-14(12-15)19(25)23-11-9-17-16(13-23)20(26)24-10-4-3-8-18(24)21-17/h3-8,10,12H,9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOGAYVLKJLJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2836743.png)

![6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2836745.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2836748.png)
![N-[(3-brosyloxazolidin-2-yl)methyl]-N''-piperonyl-oxamide](/img/structure/B2836752.png)

![6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2836756.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetohydrazide](/img/structure/B2836758.png)
![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide](/img/structure/B2836762.png)

![3-[(E)-2-pyridin-3-ylethenyl]-1H-quinoxalin-2-one](/img/structure/B2836764.png)
